molecular formula C20H19NO3 B2397304 6-Methyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid CAS No. 438217-48-2

6-Methyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid

Cat. No.: B2397304
CAS No.: 438217-48-2
M. Wt: 321.376
InChI Key: QBSBOBRIDZZUBW-UHFFFAOYSA-N
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Description

6-Methyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid (CAS: 438220-76-9) is a quinoline derivative characterized by a methyl group at position 6, a propoxyphenyl substituent at position 2, and a carboxylic acid moiety at position 4 (Figure 1). Its structure confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry and drug development. The compound is synthesized via the Doebner reaction, involving condensation of substituted benzaldehydes, pyruvic acid, and aromatic amines, followed by esterification or reduction steps .

Properties

IUPAC Name

6-methyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-3-10-24-15-7-5-14(6-8-15)19-12-17(20(22)23)16-11-13(2)4-9-18(16)21-19/h4-9,11-12H,3,10H2,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBSBOBRIDZZUBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methodologies

Multi-Step Synthesis via Isatin Condensation and Functionalization

Reaction Pathway and Mechanism

The patented method involves five sequential steps (Figure 1):

  • Quinoline Core Formation : Isatin undergoes base-catalyzed (NaOH) condensation with acetone at 25–35°C, yielding 2-toluquinoline-4-carboxylic acid via ring-opening and recyclization (99% yield).
  • Aldol Addition : Reaction with 4-propoxyphenyl aldehyde at 100°C introduces the C-2 substituent, forming 2-(4-propoxyphenyl)-6-methylquinoline-4-carboxylic acid hemihydrate (85% yield).
  • Dehydration : Acetic anhydride-mediated dehydration at 120°C removes water, yielding the anhydrous intermediate (93.4% yield).
  • Oxidation : Potassium permanganate in alkaline conditions oxidizes the vinyl group to a carboxylic acid, forming quinoline-2,4-dicarboxylic acid (94% yield).
  • Decarboxylation : Thermal decarboxylation in m-xylene at reflux eliminates the C-2 carboxyl group, yielding the target compound.

Mechanistic Insights :

  • The condensation step proceeds via nucleophilic attack of acetone’s enolate on isatin’s carbonyl, followed by cyclodehydration.
  • Aldol addition at C-2 is facilitated by the electron-withdrawing quinoline ring, directing electrophilic substitution.
Optimization and Challenges
  • Base Selection : Sodium hydroxide outperforms potassium tert-butoxide in minimizing side reactions during condensation.
  • Oxidation Control : Excess potassium permanganate causes overoxidation; maintaining pH >10 with NaOH suppresses this.
  • Scale-Up Considerations : Batch processing in 500 mL flasks achieves consistent yields, suggesting industrial viability.

Microwave-Assisted One-Pot Cyclization

Reaction Design

An alternative route employs indium(III) chloride-catalyzed cyclization of 2-methoxy acrylates with N-(4-propoxyphenyl)benzaldimines under microwave irradiation. This method condenses the multi-step sequence into a single 30-minute reaction (Figure 2).

Conditions :

  • Catalyst : InCl₃ (10 mol%)
  • Solvent : Toluene
  • Temperature : 150°C (microwave)
  • Yield : 75%
Advantages and Limitations
  • Efficiency : Reduces synthesis time from 24+ hours to <1 hour.
  • Regioselectivity Issues : Competing pathways may form 6-propoxy or 8-methyl regioisomers, requiring chromatographic purification.

Comparative Analysis of Methodologies

Yield and Scalability

Parameter Multi-Step Method Microwave Method
Total Yield 68% (over 5 steps) 75% (1 step)
Reaction Time 24–48 hours 30 minutes
Purification Complexity Moderate (filtration) High (chromatography)
Scalability Industrial Lab-scale

Spectroscopic Characterization

  • ¹H NMR :
    • C-6 Methyl: δ 2.59 ppm (singlet, 3H).
    • Propoxy Chain: δ 1.02 (t, 3H, –OCH₂CH₂CH₃), 1.85 (sextet, 2H), 4.12 (t, 2H).
  • IR : Carboxylic acid O–H stretch at 2480 cm⁻¹; C=O at 1685 cm⁻¹.

Industrial and Environmental Considerations

Cost Analysis

  • Multi-Step Method : Raw material costs are minimized using isatin (≈$50/kg) and acetone (≈$1/kg).
  • Microwave Method : InCl₃ (≈$300/kg) raises expenses, but reduced energy use offsets this.

Green Chemistry Metrics

  • Atom Economy : 81% for multi-step vs. 89% for microwave.
  • E-Factor : 6.2 (multi-step) vs. 3.8 (microwave), reflecting lower waste in the latter.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-4-carboxylic acid derivatives, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

Chemical Synthesis and Properties

The synthesis of 6-Methyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid typically involves the condensation of 4-propoxybenzaldehyde with 2-methylquinoline-4-carboxylic acid under acidic conditions. Strong acids such as sulfuric or hydrochloric acid are commonly used as catalysts. The reaction conditions are optimized to enhance yield and purity, which is crucial for its applications in research and industry.

Scientific Research Applications

1. Chemistry

  • Building Block for Complex Molecules : This compound serves as a precursor in the synthesis of more complex quinoline derivatives, which are valuable in organic chemistry for developing new materials and drugs.

2. Biology

  • Proteomics Research : It is utilized as a reagent for modifying proteins, facilitating studies on protein interactions and functions. This is essential for understanding various biological processes and disease mechanisms .
  • Antimicrobial Activity : Research indicates that derivatives of quinoline, including this compound, exhibit antimicrobial properties. Specifically, it has been studied as an efflux pump inhibitor against Staphylococcus aureus, enhancing the efficacy of existing antibiotics by overcoming bacterial resistance mechanisms .

3. Medicine

  • Therapeutic Potential : Ongoing research explores its potential as a therapeutic agent for various diseases, including tuberculosis. Studies have shown that modifications to the quinoline structure can lead to compounds with significant anti-tubercular activity by targeting Mycobacterium tuberculosis DNA gyrase .

Table 1: Biological Activities of this compound

Activity TypeDescriptionReference
AntimicrobialInhibits efflux pumps in Staphylococcus aureus
AntitubercularTargets Mycobacterium tuberculosis DNA gyrase
ProteomicsModifies proteins for interaction studies
AnticancerExhibits cytotoxic effects on cancer cell lines

Table 2: Synthetic Routes for this compound

Route DescriptionConditionsYield (%)
Condensation with 4-propoxybenzaldehydeAcidic conditions (HCl/SO₄)Varies
Refluxing with thionyl chlorideRefluxHigh

Case Studies

Case Study 1: Antimicrobial Properties
A study investigated the antimicrobial efficacy of various quinoline derivatives, including this compound. Results indicated that this compound significantly inhibited Staphylococcus aureus growth, demonstrating its potential as a lead compound for developing new antibiotics .

Case Study 2: Antitubercular Activity
Research focused on the synthesis and screening of quinoline derivatives against Mycobacterium tuberculosis revealed that modifications at the C-6 position of the quinoline ring enhanced anti-TB activity. The study highlighted the importance of structure-activity relationships in developing effective antitubercular agents .

Mechanism of Action

The mechanism of action of 6-Methyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Quinoline-4-carboxylic Acid Derivatives

Substituent Effects on Physicochemical Properties

The biological and chemical behavior of quinoline-4-carboxylic acids is highly dependent on substituent patterns. Key comparisons include:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents (Positions) Key Properties
6-Methyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid 6-CH₃, 2-(4-OPr) Moderate lipophilicity; IR ν(CO): ~1697 cm⁻¹
6-Chloro-2-(4-propoxyphenyl)quinoline-4-carboxylic acid 6-Cl, 2-(4-OPr) Higher electronegativity; potential enhanced reactivity
2-(4-Fluorophenyl)-6-methoxyquinoline-4-carboxylic acid 2-(4-F), 6-OCH₃ Increased solubility due to methoxy; NMR δ(OCH₃): ~3.93 ppm
6-Methyl-2-(thiophen-2-yl)quinoline-4-carboxylic acid 6-CH₃, 2-thiophene Electron-rich thiophene enhances π-π interactions
2-(4-Bromophenyl)quinoline-4-carboxylic acid 2-(4-Br) Electron-withdrawing Br alters electronic density

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The methyl group at position 6 (electron-donating) in the target compound contrasts with chlorine (electron-withdrawing) in analogs, influencing electronic density and reactivity. For instance, chlorine may enhance electrophilic substitution but reduce solubility compared to methyl .
  • Alkoxy Chain Length : The propoxyphenyl group (OPr) offers a balance between lipophilicity and steric bulk compared to shorter chains (e.g., methoxy or ethoxy). Longer chains may improve membrane permeability but reduce aqueous solubility .
  • Heterocyclic vs.
Antibacterial Activity :
  • Gram-Positive Bacteria: 2-Phenyl-quinoline-4-carboxylic acid derivatives with electron-withdrawing groups (e.g., nitro, chloro) show enhanced activity against Staphylococcus aureus (MIC: 64 µg/mL) . The target compound’s propoxyphenyl group may similarly improve penetration through bacterial membranes.
  • Role of Substituent Position : Methoxy at position 6 (as in ) versus methyl (target compound) could alter target binding. Methoxy’s polarity may enhance solubility but reduce membrane permeability compared to methyl .
P-Glycoprotein Inhibition :

6-Methoxy-2-arylquinolines (e.g., 4b in ) demonstrate P-gp inhibition, critical in overcoming multidrug resistance. The propoxyphenyl group’s bulkiness in the target compound may modulate affinity for P-gp binding pockets .

Cytotoxicity :

Compounds like 5a4 () exhibit low cytotoxicity (MTT assay), suggesting that the propoxyphenyl and methyl groups in the target compound may similarly reduce off-target effects .

Biological Activity

6-Methyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of the Compound

Chemical Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C_19H_19NO_3
  • Molecular Weight: 305.36 g/mol

This compound belongs to the quinoline family, characterized by a fused benzene and pyridine ring system, which is known for its varied biological activities.

The primary mechanism through which this compound exerts its biological effects involves the inhibition of specific enzymes, particularly alkaline phosphatases. This inhibition affects various biochemical pathways, including phosphate metabolism and cellular signaling processes.

Key Targets:

  • Alkaline Phosphatases: The compound acts as a potent inhibitor of human tissue-nonspecific alkaline phosphatase (h-TNAP), human intestinal alkaline phosphatase (h-IAP), and human placental alkaline phosphatase (h-PLAP) .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines through the activation of specific signaling pathways.

Case Study:
In vitro experiments demonstrated that treatment with this compound led to a significant reduction in cell viability in breast cancer cell lines (MCF-7 and T47D), with IC50 values indicating effective cytotoxicity .

Antimicrobial Activity

The compound also exhibits antimicrobial properties, particularly against Gram-positive bacteria. Its structural modifications enhance its efficacy against resistant strains.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics due to its lipophilicity. Studies suggest that higher lipophilicity correlates with increased biological activity .

Dosage Effects and Toxicity

Dosage studies in animal models reveal that lower doses exhibit therapeutic effects while higher doses may lead to toxicity. Observed adverse effects include cellular toxicity and organ damage at elevated concentrations.

Table 2: Dosage Effects in Animal Models

Dose (mg/kg)Observed EffectReference
10Anticancer activity
50Toxicity observed

Metabolic Pathways

The compound influences several metabolic pathways by interacting with various enzymes and cofactors, significantly affecting metabolite levels related to phosphate metabolism.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-methyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves condensation of substituted benzaldehydes with β-keto esters, followed by cyclization. For example, 3-methylbenzaldehyde and ethyl acetoacetate can undergo a base-catalyzed condensation (e.g., ammonium acetate) in ethanol under reflux to form the quinoline core . Optimization includes adjusting solvent polarity (e.g., ethanol vs. methanol), temperature (reflux vs. room temperature), and catalyst loading to maximize yield. Post-cyclization, hydrolysis of the ester group yields the carboxylic acid derivative. Reaction monitoring via TLC or LC-MS ensures intermediate purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodological Answer :

  • NMR : Focus on distinguishing quinoline protons (e.g., H-2 and H-6) and substituents (e.g., propoxyphenyl methine protons at δ 4.0–4.5 ppm). The carboxylic acid proton may appear as a broad peak at δ 12–14 ppm in 1H^1H-NMR .
  • IR : Confirm the carboxylic acid (-COOH) stretch at ~1700 cm1^{-1} and quinoline ring vibrations at 1600–1450 cm1^{-1} .
  • Mass Spectrometry : ESI-MS can verify molecular weight (e.g., [M+H]+^+ peaks) and fragmentation patterns .

Q. How should researchers handle stability and storage challenges for this compound in laboratory settings?

  • Methodological Answer : Store in airtight containers under inert gas (N2_2) to prevent oxidation. Avoid exposure to moisture and light, as quinoline derivatives are prone to photodegradation. Long-term stability studies under varying temperatures (4°C vs. -20°C) and humidity levels (e.g., silica gel desiccants) are recommended. Decomposition products can be monitored via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of quinoline-4-carboxylic acid derivatives, such as varying enzyme inhibition profiles?

  • Methodological Answer :

  • Target Profiling : Use competitive binding assays (e.g., fluorescence polarization) to compare affinity across enzymes (e.g., kinases, cytochrome P450).
  • Structural Analysis : Perform molecular docking (AutoDock Vina) to assess binding poses and identify key interactions (e.g., hydrogen bonds with catalytic residues). Discrepancies may arise from substituent effects on the quinoline core; for example, the propoxyphenyl group may sterically hinder binding in certain isoforms .
  • Pathway Mapping : Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to elucidate off-target effects on biochemical pathways .

Q. How can computational methods predict the reactivity of this compound under varying pH and solvent conditions?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d') level to evaluate charge distribution and reactive sites (e.g., carboxylic acid group nucleophilicity). Solvent effects (e.g., water vs. DMSO) can be modeled using the Polarizable Continuum Model (PCM) .
  • MD Simulations : Simulate interactions with biological membranes or proteins (GROMACS) to predict solubility and aggregation tendencies. For example, the propoxyphenyl chain may enhance lipid bilayer penetration .

Q. What experimental designs mitigate byproduct formation during large-scale synthesis?

  • Methodological Answer :

  • Continuous Flow Reactors : Improve heat/mass transfer to reduce side reactions (e.g., over-oxidation). For cyclization steps, residence time optimization minimizes dimerization .
  • Green Chemistry : Replace traditional solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) and employ recyclable catalysts (e.g., immobilized bases on silica) .
  • In Situ Monitoring : Use PAT (Process Analytical Technology) tools like ReactIR to track intermediates and adjust reagent stoichiometry dynamically .

Q. How do substituents (methyl, propoxyphenyl) influence the compound’s photophysical properties and applicability in bioimaging?

  • Methodological Answer :

  • UV-Vis/Flourescence : Compare λmax_{\text{max}} and quantum yields of derivatives. The methyl group may enhance rigidity, reducing non-radiative decay, while the propoxyphenyl group extends conjugation, shifting absorption to longer wavelengths .
  • Cell Imaging : Use confocal microscopy to assess intracellular localization. Functionalize the carboxylic acid group with fluorophores (e.g., FITC) via EDC/NHS coupling, and validate specificity using knockout cell lines .

Data Analysis & Validation

Q. What statistical approaches are critical for validating reproducibility in biological assays involving this compound?

  • Methodological Answer :

  • Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate IC50_{50} values with 95% confidence intervals. Replicate experiments (n ≥ 3) and apply ANOVA with post-hoc tests (Tukey’s) to compare means .
  • Outlier Detection : Apply Grubbs’ test to exclude anomalous data points in enzyme inhibition assays .

Q. How can researchers differentiate between polymorphic forms of this compound, and what impact do these forms have on bioavailability?

  • Methodological Answer :

  • PXRD : Compare diffraction patterns (e.g., 2θ peaks at 10–30°) to reference standards.
  • DSC/TGA : Identify melting points and thermal degradation profiles. Polymorphs with higher crystallinity may exhibit slower dissolution rates, reducing oral bioavailability .
  • Solubility Studies : Use shake-flask method in biorelevant media (FaSSIF/FeSSIF) to correlate polymorph form with kinetic solubility .

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